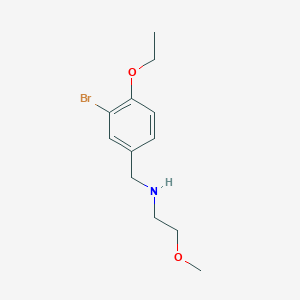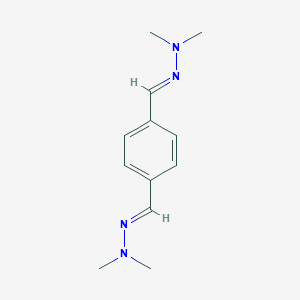
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine, also known as BEMA, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BEMA belongs to the family of phenethylamines and is a derivative of the popular psychedelic drug, mescaline.
作用機序
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine exerts its neuroprotective effects by activating the sigma-1 receptor, which is involved in regulating various cellular processes such as calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor by this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as alpha-synuclein and beta-amyloid.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the survival and growth of neurons. Additionally, this compound can increase the levels of glutathione, which is an antioxidant that can protect cells from oxidative damage. This compound can also reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the major advantages of using N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly on the brain. Additionally, this compound has a relatively low toxicity profile and does not exhibit significant adverse effects at therapeutic doses. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the long-term safety profile of this compound and its potential for drug interactions. Finally, research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.
Conclusion:
This compound is a promising compound that has shown potential for the treatment of neurological disorders. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
合成法
The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a white solid with a melting point of 150-152°C.
科学的研究の応用
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to possess neuroprotective properties and can prevent the loss of dopaminergic neurons in the brain. Additionally, this compound has been found to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
分子式 |
C12H18BrNO2 |
|---|---|
分子量 |
288.18 g/mol |
IUPAC名 |
N-[(3-bromo-4-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChIキー |
YKUSIWNVNPDZIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)


![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)


![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)
